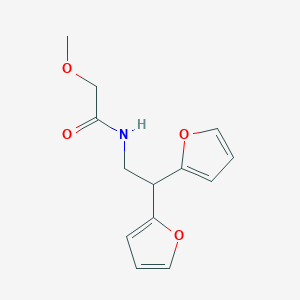

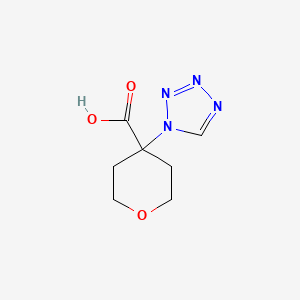

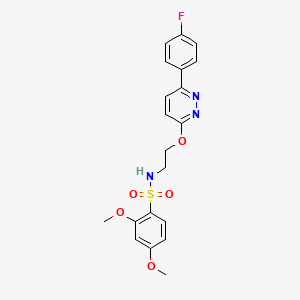

N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

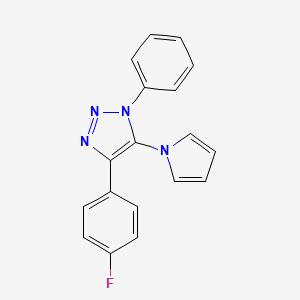

The compound “N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide” is a complex organic molecule. It contains furan rings, which are a common motif in bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can participate in a variety of reactions, including electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Chemical Synthesis and Reactivity

N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide is involved in various synthetic routes that contribute to the advancement of organic chemistry. One example is its potential role in the formation of azulene derivatives through reactions with malonitrile, cyanoacetamide, and other active methylene compounds. This process, involving heptafulvene-type and dihydroazulene-type intermediates, showcases the chemical's utility in constructing complex aromatic systems (Nozoe, Takase, Nakazawa, & Fukuda, 1971). Similarly, its reactivity with 2-arylsulfonyloxytropones under certain conditions leads to the formation of 8-hydroxy-2H-cyclohepta[b]furan-2-one derivatives, further illustrating its versatility in organic transformations (Nozoe, Takase, Kato, & Nogi, 1971).

Biobased Polymer Synthesis

This compound contributes to the development of biobased polymers, an area of significant interest for sustainable materials science. For instance, 2,5-bis(hydroxymethyl)furan, a structurally related compound, has been enzymatically polymerized with various diacid ethyl esters, leading to novel biobased furan polyesters. These materials are characterized by their rigid diol structure, resembling aromatic monomers, which are essential for polyester synthesis, highlighting the role of furan derivatives in creating environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Catalysis and Chemical Transformations

Furan derivatives, closely related to this compound, serve as key intermediates in various catalytic processes. For instance, sulfonated graphene oxide has shown superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into biofuels, indicating the potential of furan-based compounds in facilitating energy-efficient chemical transformations (Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, & Valente, 2014).

Anticancer and Antiangiogenic Activities

Furthermore, benzofuran derivatives, which share structural motifs with this compound, have been explored for their anticancer and antiangiogenic activities. This research area is crucial for the development of novel therapeutic agents, demonstrating the broader implications of furan derivatives in medicinal chemistry (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCGWZUVQIPAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

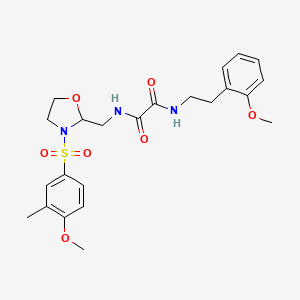

![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)

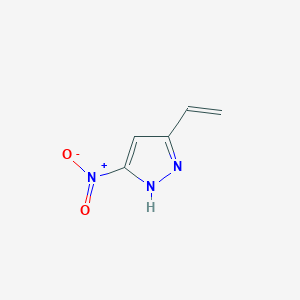

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)